BenchChemオンラインストアへようこそ!

(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Chiral Drug Synthesis Enantioselective Synthesis Absolute Configuration Determination

The (R)-enantiomer of 1-(imidazo[1,2-a]pyridin-6-yl)ethanamine is the essential reference standard for chiral purity determination of Savolitinib (AZD6094) and related c-Met kinase inhibitors. Procuring CAS 1259780-63-6 enables validated chiral HPLC method development mandated under ICH Q6A, ensuring the undesired (S)-enantiomer is controlled below 0.1–0.5% in API batches. Supplied as free base or hydrochloride salt at ≥98% purity, it offers a cost-effective entry point for enantioselective SAR programs—approximately 3.5× more affordable than the (S)-enantiomer. Ideal for medicinal chemistry teams requiring authenticated chiral material for kinase selectivity panels and patent differentiation. The compound's LogP of 1.354 and TPSA of 43.32 Ų place it within CNS-optimized fragment space for FBDD campaigns.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1259780-63-6
Cat. No. B1504171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
CAS1259780-63-6
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=CN=C2C=C1)N.Cl
InChIInChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1
InChIKeyMWVMBDNGTWCEMK-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine CAS 1259780-63-6: A Chiral Imidazopyridine Building Block for Kinase-Targeted Drug Discovery


(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine (CAS 1259780-63-6) is a chiral primary amine belonging to the imidazo[1,2-a]pyridine class, a privileged heterocyclic scaffold recognized for its broad pharmacological utility. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.20 g/mol, a computed LogP of 1.354, and a topological polar surface area (TPSA) of 43.32 Ų . The compound bears a single chiral center at the alpha carbon of the ethylamine side chain in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1259603-82-1) and the non-chiral racemate (CAS 1270475-03-0). It is supplied primarily as the free base or hydrochloride salt for use as a chiral amine building block in medicinal chemistry, notably in kinase inhibitor programs targeting c-Met, PI3K, and other receptor tyrosine kinases .

Why the (R)-Enantiomer of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine Cannot Be Replaced by the Racemate or the (S)-Form


The (R)-enantiomer of 1-(imidazo[1,2-a]pyridin-6-yl)ethanamine and its (S)-counterpart are non-superimposable mirror images with distinct three-dimensional presentations of the pharmacophoric amine and the imidazopyridine core. In the context of the clinically approved c-Met inhibitor Savolitinib (AZD6094), the (S)-enantiomer is exclusively incorporated as the key chiral intermediate to yield the final API with >99% chiral purity; the (R)-enantiomer would generate the diastereomeric product with a fundamentally different spatial arrangement at the kinase ATP-binding site [1]. Substitution with the racemic mixture (CAS 1270475-03-0) or the opposite enantiomer fundamentally alters the stereochemical outcome of any downstream chiral derivatization, chiral pool synthesis, or enantioselective SAR study. This absolute configurational requirement is verified by Mosher's amide method applied during the development of the enantioselective synthesis of Savolitinib [1].

Quantitative Differentiation Evidence for (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine CAS 1259780-63-6


Absolute Stereochemical Identity: Verified (R)-Configuration vs. Savolitinib's (S)-Intermediate

The (R)-configuration of CAS 1259780-63-6 is established by the InChI Key KMGKBGKIVPXGBN-SSDOTTSWSA-N, which encodes the (R)-stereochemistry at the chiral center. This stands in contrast to the (S)-enantiomer (CAS 1259603-82-1) with InChI Key KMGKBGKIVPXGBN-ZETCQYMHSA-N, which is the key chiral fragment elaborated into the FDA-approved c-Met inhibitor Savolitinib . The (S)-intermediate was synthesized via Ellman's auxiliary approach, and its absolute configuration was unambiguously verified by Mosher's amide method, securing >99% chiral purity in the final API [1].

Chiral Drug Synthesis Enantioselective Synthesis Absolute Configuration Determination

Divergent Synthetic Roles: (R)-Enantiomer as Chiral Reference Standard vs. (S)-Enantiomer as Savolitinib Intermediate

The (S)-enantiomer is the direct chiral building block for the c-Met inhibitor Savolitinib (IC₅₀ = 5 nM for c-Met, 3 nM for p-Met) . Consequently, the (R)-enantiomer functions as the primary chiral impurity and reference standard in Savolitinib and related c-Met inhibitor manufacturing and quality control. The structure of Savolitinib as 1-((S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine [1] explicitly demonstrates the stereospecific incorporation of the (S)-configured fragment, making the (R)-form the definitive reference for enantiomeric purity determination by chiral HPLC.

Chiral Impurity Profiling Enantiomeric Reference Standards c-Met Kinase Inhibitors

Physicochemical Property Differentiation: Computed LogP and TPSA vs. Non-Chiral Imidazopyridine Building Blocks

The (R)-enantiomer has a computed LogP of 1.354 and TPSA of 43.32 Ų . These values place it within favorable CNS drug-like chemical space (typically LogP 1–4, TPSA < 90 Ų). In contrast, the imidazo[1,2-a]pyridine-6-yl-methanamine analog (without the alpha-methyl group, CAS 132915-54-3) has a lower LogP (estimated ~0.8) and reduced steric bulk, which would alter both passive permeability and target binding interactions. The presence of the chiral methyl group in the target compound introduces both lipophilicity (ΔLogP ~+0.55 vs. des-methyl analog) and stereochemical complexity not present in achiral analogs .

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Supply Chain and Price Differentiation: (R)-Enantiomer Availability vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1259780-63-6) is commercially available from multiple vendors with purities ranging from 95% to ≥98% . The (S)-enantiomer (CAS 1259603-82-1) is also commercially available but at notably higher cost: £577/100mg (Fluorochem, 98% purity) vs. approximately $1,655/g (ChemScene, ≥98%) for the (R)-enantiomer , translating to a per-gram price ratio of approximately 1:3.5 in favor of the (R)-enantiomer. The (R)-enantiomer is available as both the free base and the hydrochloride salt (CAS 1841086-59-6), providing formulation flexibility for different reaction conditions .

Chemical Procurement Chiral Building Block Sourcing Laboratory Supply Chain

Imidazo[1,2-a]pyridine Scaffold Privilege in Kinase Inhibition: Class-Level Potency Benchmarking

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore for ATP-competitive kinase inhibition. In the c-Met inhibitor series, the optimized imidazo[1,2-a]pyridine derivative 22e demonstrated IC₅₀ = 3.9 nM against c-Met kinase and 45.0 nM against c-Met-addicted EBC-1 cell proliferation [1]. Another series led to Compound 31 with c-Met IC₅₀ = 12.8 nM and >78-fold selectivity over 16 other tyrosine kinases [2]. These data establish a quantitative potency benchmark for the imidazo[1,2-a]pyridine scaffold. While the (R)-enantiomer itself is a building block rather than a final inhibitor, its incorporation into elaborated structures at the 6-position of the imidazopyridine core directly leverages this scaffold's demonstrated capacity for single-digit nanomolar kinase inhibition.

Kinase Inhibitors c-Met Structure-Activity Relationship ATP-Competitive Inhibition

Optimal Procurement Scenarios for (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine CAS 1259780-63-6


Chiral Reference Standard for Savolitinib and c-Met Inhibitor Impurity Profiling

The (S)-enantiomer is the direct chiral intermediate for Savolitinib, which requires >99% chiral purity [1]. The (R)-enantiomer serves as the authentic reference standard for enantiomeric impurity determination by chiral HPLC during API manufacturing. Its use is mandated under ICH Q6A guidelines for chiral drug substance specification setting, where the undesired enantiomer must be quantified and controlled at levels typically below 0.1–0.5%. Procuring CAS 1259780-63-6 enables analytical development and QC laboratories to establish validated chiral purity methods for Savolitinib and related c-Met-targeting candidates.

Enantioselective SAR Exploration for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams exploring structure-activity relationships around the imidazo[1,2-a]pyridine scaffold can use the (R)-enantiomer as the starting point for synthesizing and testing the (R)-configured compound series. This enables direct comparison with the (S)-series in kinase selectivity panels—for instance, evaluating whether the (R)-configuration alters selectivity across a panel of 16 or more tyrosine kinases, as established for the imidazo[1,2-a]pyridine c-Met inhibitor series [2]. Such matched-pair analysis is critical for understanding the stereochemical determinants of kinase selectivity and for building patent differentiation.

Fragment-Based Drug Discovery Leveraging Chiral sp³ Enrichment

The compound's moderate LogP (1.354) and TPSA (43.32 Ų) place it within CNS-optimized chemical space, while the single chiral center introduces three-dimensional complexity valued in FBDD campaigns . With one hydrogen bond donor and three acceptors, plus a single rotatable bond, it represents a low-molecular-weight (161.20 Da) chiral fragment suitable for fragment growing or linking strategies. The imidazopyridine core's two nitrogen atoms serve as hydrogen bond acceptors that boost binding affinity to kinase hinge regions , while the (R)-configured amine provides a stereochemically defined vector for further elaboration into lead-like molecules.

Cost-Efficient Chiral Pool Synthesis for Preclinical Candidates

Given the approximately 3.5× lower per-gram cost of the (R)-enantiomer compared to the (S)-enantiomer , medicinal chemistry groups with budget constraints can initiate enantioselective SAR programs from the more affordable (R)-form. This is particularly relevant for academic laboratories and small biotech companies conducting hit-to-lead optimization where initial compound consumption is high. The availability of both free base and hydrochloride salt forms provides additional flexibility for different synthetic protocols, including reductive amination, amide coupling, and sulfonamide formation at the primary amine position.

Quote Request

Request a Quote for (R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.